molecular formula C17H11N3O3 B8041898 3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one

3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one

Cat. No.: B8041898
M. Wt: 305.29 g/mol
InChI Key: DQYWCWMGDWYHLH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a hydroxyphenyl group at the 3-position and a triazolyl group at the 7-position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Triazolyl Group: The triazolyl group can be attached through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne-functionalized chromen-2-one with an azide derivative in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells. The triazolyl group can also enhance its binding affinity to specific targets, contributing to its biological effects.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one can be compared with other chromen-2-one derivatives and triazole-containing compounds:

    Similar Compounds:

Uniqueness

The unique combination of the hydroxyphenyl and triazolyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-(triazol-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-14-5-2-11(3-6-14)15-9-12-1-4-13(20-8-7-18-19-20)10-16(12)23-17(15)22/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYWCWMGDWYHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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